Distinct NADPH Oxidase 4 (NOX4) Antagonist Profile
The compound demonstrates a specific multi-target profile with quantifiable differences in activity. Notably, it exhibits a Ki of 101 nM as an antagonist at human NOX4 [1], while showing a significantly lower affinity for NOX5 with a Ki of 475 nM [2]. This 4.7-fold difference in potency between these two related NADPH oxidase isoforms provides a measurable selectivity window. This data originates from a curated database entry linked to a primary patent source (US10173988) [3], which describes the compound as part of an inventive series of NOX4 inhibitors.
| Evidence Dimension | Binding Affinity (Ki) for NOX4 vs. NOX5 |
|---|---|
| Target Compound Data | Ki = 101 nM (NOX4) and Ki = 475 nM (NOX5) |
| Comparator Or Baseline | Internal comparator: Target Compound's own affinity for NOX5 |
| Quantified Difference | 4.7-fold lower affinity for NOX5 vs. NOX4 |
| Conditions | Antagonist activity at human NOX4 and NOX5 expressed in CHO cell membranes; measured by inhibition of ROS production via cell-free Amplex Red assay. |
Why This Matters
Quantifies the selectivity profile of the compound within the NOX family, a crucial parameter for assay design where isoform-specific effects are being investigated.
- [1] BindingDB. (n.d.). BDBM50359529 (CHEMBL1927150): Affinity data for human NOX4. View Source
- [2] BindingDB. (n.d.). BDBM50359529 (CHEMBL1927150): Affinity data for human NOX5. View Source
- [3] Genkyotex. (2018). US Patent No. 10,173,988 B1. Small-molecule inhibitors of NADPH oxidase 4. View Source
